![molecular formula C12H12ClNO3 B1272195 2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 58290-51-0](/img/structure/B1272195.png)
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chloroethoxy group attached to an ethyl chain, which is further connected to an isoindole dione structure. Isoindole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
Mode of Action
It has been used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end . This suggests that it may interact with its targets through the formation of disulfide bonds or other covalent modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-(2-chloroethoxy)ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoindole dione structure to isoindoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted isoindole derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include isoindoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to other biologically active isoindole derivatives. Research indicates that compounds in this class can exhibit various pharmacological activities, including:
- Antitumor Activity : Isoindole derivatives have been investigated for their potential anticancer properties. Preliminary studies suggest that modifications to the isoindole structure can enhance cytotoxicity against specific cancer cell lines.
- Antimicrobial Properties : There is growing interest in the antimicrobial activity of isoindoles. Studies have demonstrated that certain derivatives exhibit significant inhibitory effects against a range of bacterial strains.
Cosmetic Formulations
The compound's chemical properties make it suitable for use in cosmetic formulations. Its potential applications include:
- Skin Conditioning Agents : The compound may act as an effective skin conditioning agent due to its ability to interact with skin proteins and improve moisture retention.
- Stabilizers in Formulations : The presence of the chloroethoxy group may enhance the stability of emulsions and creams, making it a valuable ingredient in cosmetic products.
Material Science
Research into the use of isoindole derivatives in material science has revealed potential applications in:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties.
- Sensors and Electronics : Due to its electronic properties, there is potential for application in organic electronic devices, such as sensors and light-emitting diodes.
Case Study 1: Antitumor Activity Assessment
A study investigating the antitumor effects of various isoindole derivatives, including 2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione, demonstrated that specific structural modifications significantly increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of functional groups in modulating biological activity.
Case Study 2: Cosmetic Formulation Efficacy
In a comparative analysis of skin conditioning agents, formulations containing this compound showed improved moisture retention compared to control formulations without this compound. Participants reported enhanced skin texture and hydration after two weeks of use.
Case Study 3: Polymer Synthesis
Research into the incorporation of isoindole derivatives into polymer matrices revealed that adding this compound improved thermal stability and mechanical strength of the resulting materials. This study suggests potential applications in high-performance coatings and composites.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but lacking the isoindole dione structure.
Bis[2-(2-chloroethoxy)ethyl]ether: Another related compound with two chloroethoxy groups but different structural features.
Uniqueness
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the chloroethoxy group and the isoindole dione structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione, with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12ClNO3
- Molecular Weight : 253.68 g/mol
- CAS Number : 58290-51-0
- Purity : 97%
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest the following pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cell signaling and proliferation.
- Antimicrobial Properties : There is evidence suggesting that this compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt cell membrane integrity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Study Findings : A study reported that this compound demonstrated significant inhibitory effects on the growth of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent bactericidal activity .
Bacterial Strain | MIC (µM) | MBC (µM) |
---|---|---|
Staphylococcus aureus | 3.60 | 7.19 |
Cytotoxicity Against Cancer Cells
Another area of research has focused on the cytotoxic effects of the compound against various cancer cell lines:
- Case Study Results : In vitro studies indicated that this compound exhibited cytotoxicity against ovarian and melanoma cancer cell lines, suggesting its potential as an anticancer agent .
Cancer Cell Line | IC50 (µM) |
---|---|
Ovarian Cancer | 15 |
Melanoma | 20 |
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic agent. The compound has been classified as an irritant, with potential harmful effects upon exposure:
Properties
IUPAC Name |
2-[2-(2-chloroethoxy)ethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-5-7-17-8-6-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWWMFNXTOGDNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370912 | |
Record name | 2-[2-(2-CHLOROETHOXY)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58290-51-0 | |
Record name | 2-[2-(2-CHLOROETHOXY)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(2-Chloroethoxy)ethyl]phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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